molecular formula C17H17BrN2O2S2 B2991967 (3Z)-5-bromo-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one CAS No. 618075-18-6

(3Z)-5-bromo-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B2991967
CAS No.: 618075-18-6
M. Wt: 425.36
InChI Key: CTSWTHUZMRWWGW-YPKPFQOOSA-N
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Description

The compound "(3Z)-5-bromo-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one" is a synthetic indole-thiazolidinone hybrid with a molecular formula of C₁₈H₁₉BrN₂O₂S₂ and a molecular weight of 439.39 g/mol . Its structure features:

  • A 5-bromo-substituted indole core linked to a pentyl chain at the N1 position.
  • A (3Z)-configured thiazolidinone moiety at the C3 position, containing a 3-methyl group, a 4-oxo group, and a 2-thioxo group.
  • Stereochemical specificity at the C3–C5 double bond (Z-configuration), critical for molecular interactions .

This compound belongs to a class of rhodanine derivatives, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties due to their electrophilic reactivity and ability to form hydrogen bonds .

Properties

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S2/c1-3-4-5-8-20-12-7-6-10(18)9-11(12)13(15(20)21)14-16(22)19(2)17(23)24-14/h6-7,9H,3-5,8H2,1-2H3/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSWTHUZMRWWGW-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618075-18-6
Record name (3Z)-5-BROMO-3-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-1-PENTYL-1,3-DIHYDRO-2H-INDOL-2-ONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (3Z)-5-bromo-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a bromine atom and a thiazolidinone moiety, suggests various biological activities. This article explores the biological activity of this compound based on recent research findings.

The molecular formula of the compound is C18H19BrN2O2S2C_{18}H_{19}BrN_2O_2S_2, with a molecular weight of 439.4 g/mol. The compound's structure includes several functional groups that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC18H19BrN2O2S2C_{18}H_{19}BrN_2O_2S_2
Molecular Weight439.4 g/mol
IUPAC Name(5Z)-5-(5-bromo-1-hexyl-2-oxoindol-3-ylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyWOXQJURSWQTXQN-PFONDFGASA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including the compound . A study published in Molecules demonstrated that compounds similar to (3Z)-5-bromo... exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed enhanced potency compared to traditional antibiotics like ampicillin and ketoconazole .

Case Study:
In a comparative study, several thiazolidinone derivatives were tested for their antibacterial efficacy against resistant strains such as MRSA and Pseudomonas aeruginosa. The results indicated that some derivatives, potentially including (3Z)-5-bromo... , displayed better activity than standard treatments .

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Thiazolidinones are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo .

Mechanism of Action:
The proposed mechanism involves the interaction of the compound with specific cellular targets, leading to modulation of signaling pathways associated with cell survival and proliferation. Further studies are needed to elucidate these pathways fully.

The biological activity of (3Z)-5-bromo... is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. The presence of a bromine atom may enhance its binding affinity and selectivity towards these targets.

Research Findings

A comprehensive analysis of related compounds has shown that thiazolidinones can exhibit a range of biological activities:

Activity TypeDescription
AntibacterialEffective against various bacterial strains
AntifungalExhibited higher antifungal activity than reference drugs
AntitumorPotential for inhibiting cancer cell growth
AntiviralSome derivatives showed antiviral properties
Anti-inflammatoryInhibition of inflammatory markers

Comparison with Similar Compounds

Key Observations:

Thiazolidinone Substituents: The 3-methyl group in the target compound contributes to steric hindrance, possibly reducing off-target interactions compared to bulkier groups (e.g., benzyl or allyl) .

Biological Activity : Fluorophenyl and hydroxyphenyl substituents (e.g., in compounds 5b and 13) show superior antibacterial activity (MIC: 8.2–12.5 µM) compared to bromo-substituted analogues, suggesting electronegative groups enhance target binding .

Spectroscopic and Crystallographic Comparisons

  • NMR Data : The target compound’s ¹H-NMR spectrum would exhibit characteristic indole NH (~12 ppm) and thioxo S-H (~3 ppm) signals, similar to derivatives in .
  • Crystal Packing: Analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one exhibit planar thiazolidinone-indole systems stabilized by π-π stacking, a feature likely shared by the target compound .

Q & A

Q. What are the key synthetic routes for preparing (3Z)-5-bromo-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-pentyl-1,3-dihydro-2H-indol-2-one?

The compound is synthesized via condensation reactions. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-thioxo-thiazolidin-4-one in acetic acid and sodium acetate (1.1:1 molar ratio) for 2.5–3 hours. Precipitation occurs upon cooling, followed by recrystallization from acetic acid. This approach leverages Knoevenagel condensation to form the thiazolidinone-indole hybrid structure .

Q. How is X-ray crystallography utilized to confirm the molecular geometry and stereochemistry of this compound?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 90 K) provides precise bond lengths and angles. For example, mean C–C bond distances (≈0.002 Å accuracy) and R-factor analysis validate the (3Z)-configuration and planarity of the thiazolidinone-indole system. SCXRD also resolves intermolecular interactions, such as hydrogen bonding, critical for understanding packing behavior .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., pentyl chain, bromine) and confirm tautomerism.
  • IR : Peaks near 1700–1650 cm1^{-1} confirm carbonyl (C=O) and thioxo (C=S) groups.
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., bromine isotope patterns). Cross-referencing with spectral libraries ensures consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data arising from tautomeric equilibria?

The compound may exhibit keto-enol or thione-thiol tautomerism. To identify the dominant form:

  • Use variable-temperature NMR to monitor proton exchange.
  • Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for each tautomer.
  • Employ X-ray crystallography to "freeze" the tautomeric state in the solid phase .

Q. What experimental strategies mitigate organic degradation during prolonged synthesis or storage?

  • Temperature control : Perform reactions under inert atmospheres with continuous cooling (e.g., ice baths) to slow decomposition.
  • Stabilizers : Add radical scavengers (e.g., BHT) or antioxidants if degradation involves oxidation.
  • Real-time monitoring : Use inline FTIR or HPLC to track reaction progress and halt at optimal yield .

Q. How can synthetic yield be optimized for large-scale preparation?

  • Solvent optimization : Replace acetic acid with a higher-boiling solvent (e.g., DMF) to reduce reflux time.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate condensation.
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. What computational methods validate the (3Z)-configuration and electronic properties?

  • DFT calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths.
  • Molecular docking : Predict binding affinity with biological targets (e.g., enzymes) using software like MOE.
  • Hirshfeld surface analysis : Map intermolecular interactions from SCXRD data to explain solubility or crystallinity .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reactivity data in different solvent systems?

  • Solvent polarity index : Correlate reaction rates with solvent polarity (e.g., using Kamlet-Taft parameters).
  • Controlled experiments : Replicate reactions in deuterated solvents to isolate solvent effects.
  • MD simulations : Model solvation shells to identify stabilizing interactions .

Q. What statistical approaches ensure reproducibility in biological assay results?

  • ANOVA : Test batch-to-batch variability in compound purity.
  • Error propagation : Quantify uncertainties in IC50_{50} values using nonlinear regression.
  • Blind testing : Validate activity with independent labs to exclude observer bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.